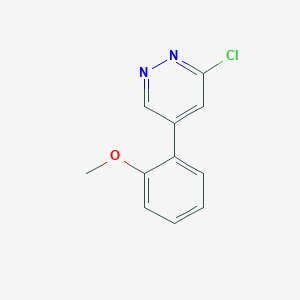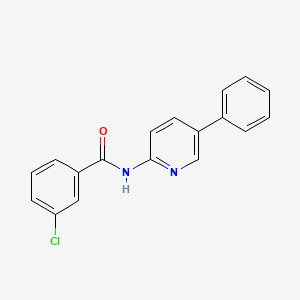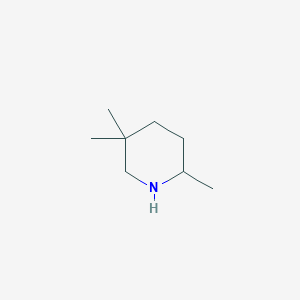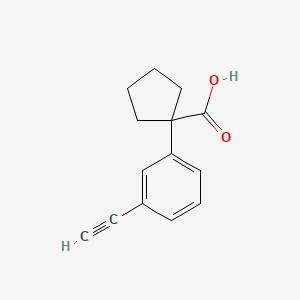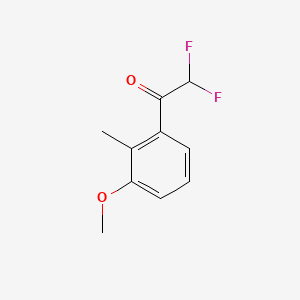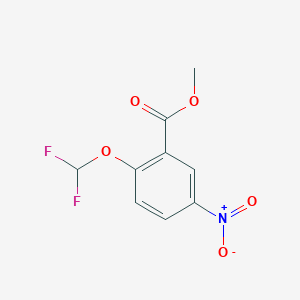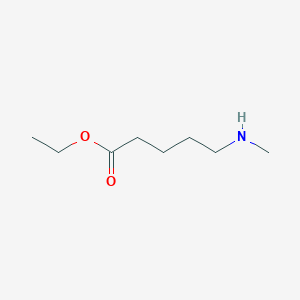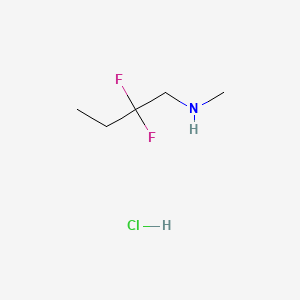
2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with a suitable pyrimidine derivative. One common method involves the use of a Diels-Alder reaction followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or other transition metals to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(4-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H9N3O2 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
2-(4-methylpyridin-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-2-4-12-9(6-7)10-13-5-3-8(14-10)11(15)16/h2-6H,1H3,(H,15,16) |
Clave InChI |
YHQFQSSKKLDZMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


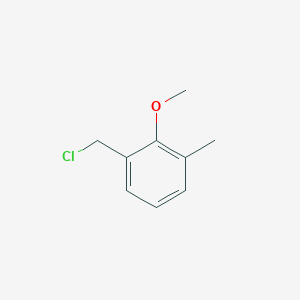
![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B15317424.png)
![9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)
![7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline](/img/structure/B15317450.png)
